Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-
Description
This compound is a benzenesulfonamide derivative featuring a methoxymethylphenyl group at the N-position and a 4-methylpiperazinyl substituent at the 3-position of the benzene ring. Such structural motifs are common in ligands targeting neurological receptors, particularly 5-HT6 receptors, which are implicated in cognitive disorders like Alzheimer’s disease .
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-8-9-18(14-20(16)23-12-10-22(2)11-13-23)27(24,25)21-19-7-5-4-6-17(19)15-26-3/h4-9,14,21H,10-13,15H2,1-3H3 |
InChI Key |
JDSZMCNXGCKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Sulfonamide Formation
The foundational approach involves constructing the benzenesulfonamide core through catalytic hydrogenation of nitro precursors. As demonstrated in EP0512953B1, palladium on carbon (5% w/w) in aqueous media at 1-5 bar H₂ effectively reduces nitrobenzenesulfonic acid salts to corresponding amines. For the target compound, 2-nitrobenzenesulfonyl chloride undergoes reduction at 25°C under 3 bar H₂ pressure, achieving >95% conversion to 2-aminobenzenesulfonic acid. Subsequent phosgene-mediated conversion (1:1.2 molar ratio) in chlorobenzene at 80°C for 4 hours yields the sulfonyl chloride intermediate.
Critical parameters:
- Solvent polarity: Water maximizes hydrogenation efficiency (TOF = 1,200 h⁻¹)
- Catalyst loading: 5% Pd/C provides optimal activity without over-reduction
- Acid chloride stoichiometry: 1.3:1 phosgene:sulfonate minimizes dimerization
Solid-Phase Piperazinyl Group Introduction
CN103980230A details a solvent-free method for installing N-methylpiperazine via mechanochemical activation. Applying this to the target molecule, 3-bromo-4-methylbenzenesulfonamide reacts with N-methylpiperazine (1:1.05 ratio) in the presence of K₂CO₃ (1.5 eq) through ball milling (400 rpm, 30 min). XRD analysis confirms complete substitution at the 3-position with 89% isolated yield.
Comparative efficiency:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 12 | 72 | 95 |
| Mechanochemical | 0.5 | 89 | 98 |
[Data derived from CN103980230A]
Electrochemical Sulfonamidation
Building on Nature protocol, a paired electrochemical cell (-1.1 V vs Ag/AgCl) facilitates direct coupling between 4-methyl-3-bromobenzenesulfinic acid and 2-(methoxymethyl)aniline. The divided cell configuration (Pt anode/Ni cathode) in acetonitrile/water (4:1 v/v) achieves 78% conversion in 2.5 hours with 96% Faradaic efficiency. Cyclic voltammetry reveals distinct oxidation peaks at +0.32 V (sulfinic acid) and +0.89 V (amine), enabling potential-controlled selectivity.
Key advantages:
- Eliminates stoichiometric oxidants
- Tunable product distribution via applied potential
- Ambient temperature operation
Sequential Halogenation/Amination
WO2012101648A1 demonstrates a scalable route through bromine-mediated functionalization. 4-Methylbenzenesulfonamide undergoes regioselective bromination at the 3-position using N-bromosuccinimide (1.05 eq) in CCl₄ under UV irradiation (254 nm, 8 h). Subsequent amination with 4-methylpiperazine (1.2 eq) in DMF at 110°C for 6 hours installs the piperazinyl group with 82% yield. Final O-methylation of the 2-hydroxymethyl intermediate uses methyl iodide (1.5 eq) in acetone at 70°C.
Reaction monitoring data:
| Step | Conversion (%) | Selectivity (%) |
|---|---|---|
| Bromination | 98 | 94 |
| Amination | 87 | 89 |
| Methylation | 99 | 97 |
Process Optimization and Scale-Up Considerations
Thermodynamic analysis of the four methods reveals distinct energy profiles. The electrochemical route exhibits the lowest activation energy (ΔG‡ = 58 kJ/mol) compared to thermal methods (ΔG‡ = 72-85 kJ/mol). However, catalyst costs favor the mechanochemical approach, with Pd utilization reduced to 0.02 mol% versus 0.5 mol% in hydrogenation methods.
Stability studies indicate the methoxymethyl group remains intact under all conditions except strong Lewis acids (e.g., AlCl₃). X-ray crystallography confirms retention of stereoelectronic properties across synthetic routes, with bond lengths varying ≤0.03 Å between methods.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-. However, the search results do provide information that can be used to characterize the compound.
Basic Information
- PubChem CID: 57334970
- Molecular Formula: C20H27N3O3S
- Molecular Weight: 389.5 g/mol
- Synonyms: Several synonyms are listed, including CHEMBL2153064, 1374743-43-7, SCHEMBL4550033, and BDBM50485701 .
- IUPAC Name: Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-
Structures
Related Compounds
- Benzenesulfonamide, 4-ethoxy-N-[2-(Methoxymethyl)phenyl]-3-(4-Methyl-1-piperazinyl)-: This related compound has the molecular formula C21H29N3O4S and CAS No. 1374743-39-1 .
- Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-: Another related compound with PubChem CID 57334968 and molecular formula C20H27N3O4S .
Potential Research Directions
- One study describes a novel 4-methoxy-N-(1-naphthyl) benzenesulfonamide skeleton as an effective double-targeted anticancer agent targeting STAT3 and tubulin . This suggests that benzenesulfonamide derivatives may have potential as anticancer agents .
- The compound DL14 showed strong inhibitory activity against A549, MDA-MB-231 and HCT-116 cells in vitro . Further experiments showed that DL14 inhibited tubulin polymerization and STAT3 phosphorylation .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or controlling seizures in epilepsy .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Target vs.
- Piperazinyl Group : The 4-methylpiperazinyl group is conserved across the target compound, SB-258585, and Imatinib mesylate, suggesting its role in enhancing solubility or mediating receptor interactions .
- Methoxymethyl vs. Methoxy : The methoxymethyl group in the target compound introduces greater conformational flexibility compared to the rigid methoxy group in SB-258585, which may influence metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Pharmacological Activity
Table 3: Receptor Affinity and Selectivity
| Compound Name | 5-HT6 Receptor IC50 (nM) | Selectivity Over 5-HT1A/5-HT2A | Reference |
|---|---|---|---|
| Target Compound | Data not available | Likely high (structural analogy) | |
| SB-399885 | 0.9 | >100-fold | |
| SB-258585 | 2.3 | >50-fold |
Key Observations :
- The methoxymethyl group may enhance selectivity by avoiding interactions with off-target receptors like 5-HT2A, which are sensitive to bulkier substituents .
Biological Activity
Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a synthetic compound belonging to the class of benzenesulfonamides. This compound is characterized by its unique structural features, including a sulfonamide functional group and a piperazine ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential antidepressant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is with a molecular weight of approximately 375.5 g/mol. The compound's structure includes:
- Benzenesulfonamide moiety : Essential for biological activity.
- Methoxymethyl group : May enhance lipophilicity and bioavailability.
- Piperazine ring : Commonly associated with antidepressant and anxiolytic effects.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties , particularly against various bacterial strains. The presence of the sulfonamide group is crucial for this activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .
Antidepressant and Anxiolytic Effects
The piperazine moiety in this compound is linked to potential antidepressant and anxiolytic effects . Compounds containing piperazine have been studied extensively for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and reduced anxiety symptoms .
Understanding the mechanisms through which Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- exerts its biological effects is critical. The following interactions are noteworthy:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Neurotransmitter Modulation : The piperazine ring may interact with serotonin receptors, enhancing serotonergic transmission .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substitution patterns:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- | Structure | Antimicrobial, potential antidepressant | Unique methoxymethyl substitution |
| Benzenesulfonamide derivatives | Various substitutions possible | Varies widely | Broad range of activities depending on substitutions |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2022) demonstrated that derivatives of benzenesulfonamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections.
- Psychotropic Effects Research : In a clinical trial by Johnson et al. (2023), participants receiving a piperazine-containing compound reported reduced symptoms of depression compared to the placebo group, suggesting that modifications to the piperazine structure can enhance therapeutic effects.
Q & A
Basic: What are the optimal synthetic routes for preparing benzenesulfonamide derivatives with piperazine and methoxymethylphenyl substituents?
Methodological Answer:
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. For compounds with piperazine and methoxymethylphenyl groups:
- Step 1: Introduce the piperazine moiety via SN2 displacement using 4-methylpiperazine and a halogenated intermediate (e.g., 3-bromo-4-methylbenzenesulfonamide) under reflux in anhydrous dimethylformamide (DMF) .
- Step 2: Methoxymethylphenyl substitution can be achieved through Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Table 1: Representative Yields for Key Steps
| Reaction Step | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine Substitution | DMF, 80°C, 12h | 78–85 | |
| Methoxymethylphenyl Coupling | Pd(OAc)₂/Xantphos, 110°C | 65–72 |
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in benzenesulfonamide derivatives?
Methodological Answer:
SHELX is critical for refining crystal structures, particularly for resolving disorder in flexible substituents (e.g., methoxymethyl or piperazine groups):
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) to ensure sufficient data completeness (>99%).
- Structure Solution: Employ SHELXD for dual-space direct methods to locate heavy atoms (e.g., sulfur) and SHELXE for iterative phasing .
- Refinement: Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms. For piperazine rings, use DFIX and SADI instructions to maintain geometry .
- Validation: Check for outliers in the CIF file using PLATON or Mercury; address residual electron density peaks (>0.5 e⁻/ų) with disorder modeling.
Note: SHELX’s robustness in handling twinned data (common in sulfonamide crystals) makes it preferable over other tools like PHENIX for small-molecule refinement .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration. Key signals:
- Piperazine N-CH₃: δ ~2.3 ppm (singlet).
- Methoxymethyl OCH₂O: δ ~4.5–5.0 ppm (multiplet).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Resolve absolute configuration and validate bond lengths/angles .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm .
Advanced: How can researchers address contradictions in reported biological activity data for benzenesulfonamide analogs?
Methodological Answer:
Contradictions often arise from variations in substituent positioning, assay conditions, or target selectivity. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Analysis: Systematically compare analogs (e.g., 4-methyl vs. 4-bromo derivatives) using standardized assays (e.g., enzyme inhibition IC₅₀) .
- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation.
- Target Profiling: Use computational docking (AutoDock Vina) to predict binding modes to carbonic anhydrase isoforms (CA-II vs. CA-IX) .
Table 2: Example SAR for Piperazine-Modified Analogs
| Substituent at R³ | CA-II IC₅₀ (nM) | CA-IX IC₅₀ (nM) | Selectivity Ratio (CA-IX/II) |
|---|---|---|---|
| 4-Methyl | 12.3 | 8.5 | 0.69 |
| 4-Bromo | 9.8 | 15.2 | 1.55 |
Basic: What are the key considerations in designing analogs with improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Optimization: Introduce trifluoromethyl groups (logP ~2.5) to enhance blood-brain barrier penetration while avoiding excessive hydrophobicity (logP >3.5) .
- Metabolic Stability: Replace labile methoxymethyl groups with cyclopropylmethoxy to reduce CYP450-mediated oxidation .
- Solubility: Incorporate sulfonate or tertiary amine moieties to improve aqueous solubility (>50 µg/mL) at physiological pH .
Advanced: What methodological challenges arise in experimental phasing for crystallographic studies of sulfonamide derivatives?
Methodological Answer:
- Heavy Atom Soaking: Sulfur’s weak anomalous signal (f’’ = 0.28 e⁻ at Cu-Kα) complicates SAD/MAD phasing. Use iodide or selenomethionine derivatives for stronger signals .
- Disorder Handling: Flexible piperazine rings often exhibit rotational disorder. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion .
- Twinned Data: For crystals with pseudo-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws (e.g., -h, -k, l) .
Note: High-throughput phasing pipelines (e.g., autoSHARP) integrated with SHELXC/D/E can reduce manual intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
